

Application Note: Quantification of 17 α -Hydroxypregnenolone in Human Serum by LC-MS/MS

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Compound of Interest

Compound Name: 17 α -Hydroxypregnenolone-d3

Cat. No.: B563005

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Abstract

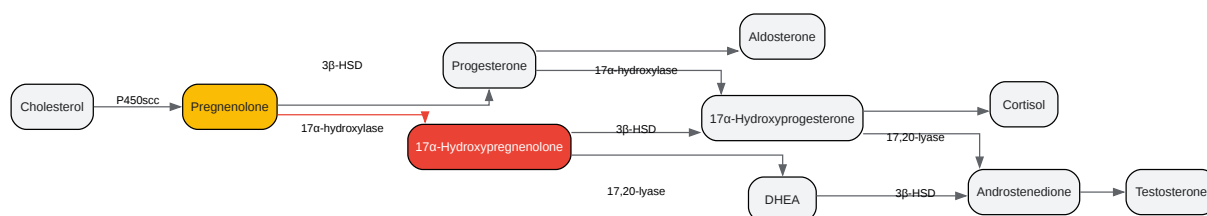
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 17 α -hydroxypregnenolone in human serum. 17 α -hydroxypregnenolone is a crucial intermediate in the steroidogenesis pathway, and its accurate measurement is vital for the diagnosis and monitoring of various endocrine disorders, including certain forms of congenital adrenal hyperplasia (CAH).^{[1][2][3]} The method utilizes a simple protein precipitation extraction procedure followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The protocol detailed below provides the necessary steps for sample preparation, instrument setup, and data acquisition, making it suitable for clinical research and drug development professionals.

Introduction

17 α -hydroxypregnenolone is a C21 steroid hormone produced from pregnenolone by the enzyme 17 α -hydroxylase. It is a key precursor in the biosynthesis of glucocorticoids, mineralocorticoids, and androgens. Deficiencies in the enzymes involved in its metabolism, such as 3 β -hydroxysteroid dehydrogenase and 17,20-lyase, can lead to an accumulation of 17 α -hydroxypregnenolone. Therefore, its quantification in biological matrices is a valuable tool for assessing adrenal and gonadal function.^[2] While immunoassays have been traditionally used, LC-MS/MS offers superior specificity and sensitivity, minimizing cross-reactivity with

other structurally similar steroids.[4][5] This application note presents a validated LC-MS/MS method for the reliable measurement of 17 α -hydroxypregnenolone in human serum.

Steroidogenesis Pathway



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Caption: Simplified steroidogenesis pathway highlighting the central role of 17 α -Hydroxypregnenolone.

Experimental Protocol

Materials and Reagents

- 17 α -Hydroxypregnenolone analytical standard
- 17 α -Hydroxypregnenolone-d3 (or other suitable isotopic-labeled internal standard)
- LC-MS/MS grade methanol, acetonitrile, and water
- Formic acid
- Human serum (blank and patient samples)

Sample Preparation

A protein precipitation method is employed for the extraction of 17 α -hydroxypregnenolone from serum.

- Aliquoting: To 100 µL of serum sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 17α-hydroxypregnenolone-d3).
- Precipitation: Add 200 µL of cold acetonitrile to each tube.
- Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the samples at 12,000 rpm for 5 minutes to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Liquid Chromatography (LC) Parameters

| Parameter | Value |
|--------------------|---|
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Start with 40% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

Mass Spectrometry (MS) Parameters

| Parameter | Value |
|-------------------------|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 450 °C |
| Gas Flow Rates | Optimized for the specific instrument |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|--|---------------------|-------------------|-----------------------|
| 17 α -Hydroxypregnenolone | 317.2 | 299.2 | 15 |
| 17 α -Hydroxypregnenolone-d3 (IS) | 320.2 | 302.2 | 15 |

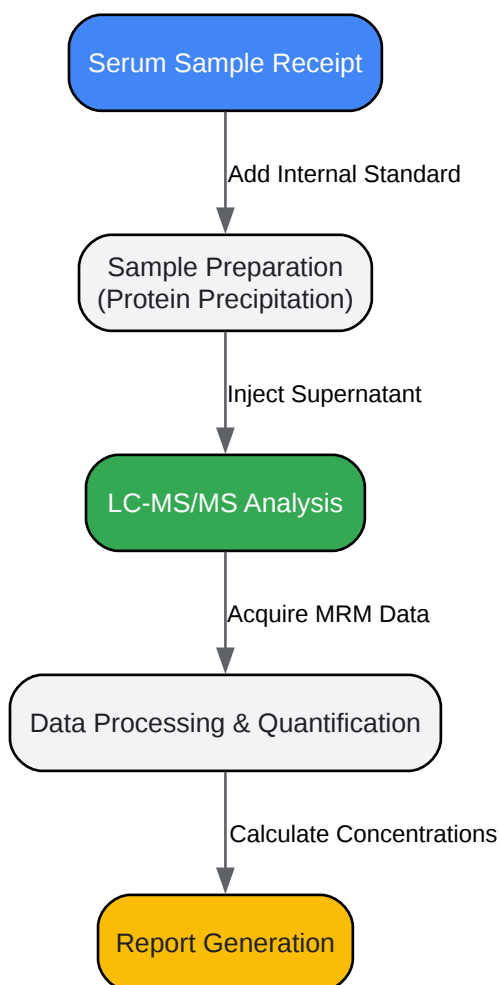
Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described LC-MS/MS method.

| Parameter | Result |
|--------------------------------------|--------------------|
| Linear Range | 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[6] |
| Intra-assay Precision (%CV) | < 7.1%[3] |
| Inter-assay Precision (%CV) | < 11%[3] |
| Accuracy (% bias) | -10.7% to 10.5%[7] |
| Recovery | 86.4% - 115.0%[7] |

Experimental Workflow



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Caption: Overview of the analytical workflow from sample receipt to final report generation.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and efficient means for the quantification of 17 α -hydroxypregnenolone in human serum. The simple sample preparation, coupled with the high selectivity and sensitivity of tandem mass spectrometry, makes this protocol well-suited for high-throughput clinical research and diagnostic applications. The method demonstrates excellent accuracy, precision, and a wide linear dynamic range, ensuring high-quality data for the assessment of steroid metabolism.

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